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These application notes provide a comprehensive overview and detailed protocols for the

generation and characterization of Phospholipid:Diacylglycerol Acyltransferase (PDAT)

knockout mutants in the model plant Arabidopsis thaliana. Understanding the function of PDAT
is crucial for research in lipid metabolism, stress response, and seed development, with

potential applications in biofuel production and crop improvement.

Introduction to PDAT in Arabidopsis
Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in triacylglycerol (TAG)

synthesis. Unlike the primary acyl-CoA-dependent pathway catalyzed by diacylglycerol

acyltransferase (DGAT), PDAT utilizes an acyl-CoA-independent mechanism, transferring an

acyl group from a phospholipid, such as phosphatidylcholine (PC), to diacylglycerol (DAG).[1]

In Arabidopsis, there are two main PDAT-encoding genes, PDAT1 and PDAT2.[2]

PDAT1 plays a significant, often overlapping, role with DGAT1 in TAG biosynthesis, which is

essential for normal pollen and seed development.[3][4] Double mutants of dgat1 and pdat1
are often non-viable, highlighting their redundant yet critical functions.[3][5] Furthermore,

PDAT1 is implicated in protecting plant tissues from fatty acid-induced cell death and is

involved in the response to temperature stress.[2][6][7] Generating pdat knockout mutants is

therefore a valuable tool for dissecting these fundamental biological processes.
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Methods for Generating PDAT Knockout Mutants
Two primary methods are widely used for generating knockout mutants in Arabidopsis: T-DNA

insertional mutagenesis and CRISPR/Cas9-mediated genome editing.

T-DNA Insertional Mutagenesis
This classical forward and reverse genetics approach relies on the random insertion of a T-DNA

cassette from Agrobacterium tumefaciens into the plant genome.[8] Large collections of T-DNA

insertion lines are publicly available, allowing researchers to screen for insertions within the

PDAT gene.
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Caption: Workflow for identifying and confirming a T-DNA knockout mutant.

Identify T-DNA Insertion Lines: Use a database like The Arabidopsis Information Resource

(TAIR) to find T-DNA insertion lines for the PDAT gene of interest (e.g., PDAT1, At5g13640).

[9]

Seed Sterilization and Selection:

Surface sterilize seeds using 70% ethanol for 1 minute, followed by 5% calcium

hypochlorite for 30-40 minutes.[9]

Wash the seeds three times with sterile water.[9]

Stratify the seeds at 4°C for 3-5 days to promote uniform germination.[9]

Plate the seeds on Murashige and Skoog (MS) medium containing a selection agent (e.g.,

35 µg/ml kanamycin for SALK lines).[9]
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Genomic DNA Extraction:

Collect leaf tissue from surviving seedlings.

Extract genomic DNA using a standard plant DNA extraction protocol.

PCR-based Genotyping:

Design three primers: a left genomic primer (LP) and a right genomic primer (RP) flanking

the T-DNA insertion site, and a left border primer (LB) specific to the T-DNA sequence.[10]

Perform PCR with two primer combinations: LP + RP and RP + LB.

Analyze PCR products on an agarose gel. Wild-type plants will show a band with LP + RP.

Homozygous mutants will show a band with RP + LB. Heterozygous plants will show both

bands.[10]

Confirmation of Gene Knockout:

Extract total RNA from the homozygous mutant and wild-type plants.

Perform reverse transcription-quantitative PCR (RT-qPCR) using primers specific to the

PDAT gene to confirm the absence or significant reduction of gene expression.

CRISPR/Cas9-Mediated Gene Editing
The CRISPR/Cas9 system offers a precise method for creating targeted gene knockouts by

inducing double-strand breaks (DSBs) at a specific genomic location, which are then repaired

by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift

mutations.[11][12][13]

Step 1: sgRNA Design and Vector Construction Step 2: Plant Transformation Step 3: Mutant Screening and Validation Step 4: Generation of Transgene-Free Mutants
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Caption: Workflow for generating a CRISPR/Cas9 knockout mutant.

sgRNA Design:

Identify a 20-bp target sequence in an early exon of the PDAT gene that is followed by a

Protospacer Adjacent Motif (PAM), typically NGG for Streptococcus pyogenes Cas9.[11]

Use online tools to design and evaluate sgRNAs for on-target efficiency and potential off-

target effects.

Vector Construction:

Synthesize oligonucleotides corresponding to the designed sgRNA.

Clone the sgRNA into a plant-compatible vector containing the Cas9 nuclease under a

suitable promoter (e.g., Ubiquitin10 promoter).[14] A detailed cloning protocol can be

found in publications by Schiml et al., 2017.[11]

Arabidopsis Transformation:

Transform the resulting binary vector into Agrobacterium tumefaciens.

Transform Arabidopsis plants using the floral dip method.[15]

Collect T1 seeds and select transformants on a medium containing the appropriate

antibiotic or herbicide.

Screening for Mutations:

Extract genomic DNA from T1 transformants.

Amplify the genomic region surrounding the sgRNA target site by PCR.

Sequence the PCR products to identify insertions or deletions (indels).[1] Alternatively, a

restriction fragment length polymorphism (RFLP) assay can be used if the mutation

disrupts a restriction site.[11]
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Generation of Stable, Transgene-Free Mutants:

Grow the T2 generation from self-pollinated T1 plants that contain the desired mutation.

Screen the T2 population for plants that have inherited the mutation but have segregated

away the Cas9-containing T-DNA. This can be done by PCR for the Cas9 gene or by lack

of resistance to the selection agent.

Identify homozygous mutants in the T2 or T3 generation by sequencing.

Phenotypic Analysis of pdat Mutants
The following table summarizes expected phenotypic outcomes based on published data for

pdat knockout mutants in Arabidopsis.
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Phenotype Genotype Observation Reference

Seed Oil Content pdat1

No significant change

compared to wild-

type.

[3][5][16]

dgat1 pdat1 (double

mutant)

Embryo- or

gametophyte-lethal,

preventing the

formation of viable

double homozygous

plants. Drastically

reduced TAG content

when one gene is

knocked out and the

other is silenced via

RNAi.

[3][5][16]

Pollen Development
dgat1 pdat1 (double

mutant)

Sterile pollen lacking

oil bodies.
[5]

Temperature Stress pdat1

Reduced

triacylglycerol (TAG)

accumulation under

high temperatures.

Less TAG

accumulation than

wild-type after

prolonged low-

temperature

treatment.

Compromised basal

thermotolerance.

[2][6]

Fatty Acid

Composition
pdat1

No significant

changes in overall

seed fatty acid

composition.

[3]
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dgat1-1 PDAT1 RNAi
Altered fatty acid

profile in seeds.
[3]

Vegetative Growth pdat1

Increased sensitivity

to free fatty acid-

induced cell death in

growing tissues.

[7]

Signaling Pathway
The generation of pdat knockout mutants directly impacts the triacylglycerol (TAG)

biosynthesis pathway.
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Caption: Simplified TAG biosynthesis pathway in Arabidopsis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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